(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
CAS No.: 1454843-78-7
Cat. No.: VC2973914
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid - 1454843-78-7](/images/structure/VC2973914.png)
Specification
CAS No. | 1454843-78-7 |
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Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
Standard InChI Key | VEIYKHIPSJIVRK-MRVPVSSYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O |
Introduction
Chemical Structure and Properties
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid features a unique spirocyclic structure consisting of a cyclopropane ring fused with a pyrrolidine ring. The compound contains a carboxylic acid group at the 6-position with (R) stereochemistry and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Physical and Chemical Properties
Structural Features
The compound contains several key structural features that contribute to its utility in medicinal chemistry:
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A spirocyclic core with a cyclopropane ring fused to a pyrrolidine ring
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A stereogenic center at the 6-position with (R) configuration
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A Boc protecting group on the nitrogen, providing stability and facilitating further reactions
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A carboxylic acid functional group that allows for versatile derivatization
Nomenclature and Identifiers
IUPAC and Systematic Names
The compound is known by several systematic names in chemical databases and literature:
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(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid (IUPAC)
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(R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
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5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6R)-
Chemical Identifiers
Synthesis Methods
Several approaches have been developed for the synthesis of (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, each with specific advantages for different applications.
Enantioselective Synthesis from 4-Methyleneproline
One effective approach involves the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, followed by cyclopropanation and Boc protection:
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Synthesis of the 4-methyleneproline scaffold through a one-pot double allylic alkylation
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Cyclopropanation of the exocyclic methylene group
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Introduction of the Boc protecting group
Patent-Disclosed Synthetic Route
A patent-disclosed method involves:
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Addition of dihalo carbene to an exocyclic alkene double bond
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Formation of dihalogenated cyclopropane intermediate
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Reductive hydrodehalogenation to obtain the spirocyclic structure
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Introduction of the Boc group and resolution to isolate the (R)-enantiomer
Synthesis via Reductive Cyclopropanation
Another approach utilizes metal carbenoid chemistry:
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Treatment of 4-exocyclic methylene-substituted proline with a metal carbenoid
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Generation through Simmons-Smith reaction or its variations (e.g., Et₂Zn/ClCH₂I, Et₂Zn/CH₂I₂/CF₃COOH)
Improved Synthesis Method
A more practical method for large-scale synthesis involves:
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Using CBr₃CO₂Na as a reagent in the presence of Bu₄NBr
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Reaction in dichloromethane at 70°C
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Isolation of the product through filtration and extraction
This method has been reported to provide the product with yields of approximately 78-85%.
Applications and Significance
Pharmaceutical Intermediate
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid serves as a key intermediate in the synthesis of several important pharmaceutical compounds:
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Used in the synthesis of hepatitis C virus (HCV) NS5A inhibitors
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Critical component in the preparation of antiviral medications
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Specifically utilized in the synthesis of ledipasvir, an important HCV treatment
Chemical Building Block
The compound also functions as a versatile building block in medicinal chemistry:
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The carboxylic acid group allows for amide bond formation with various amines
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The protected nitrogen can be deprotected for further functionalization
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The rigid spirocyclic structure provides conformational constraints in drug design
An example reaction showing its use as a building block involves coupling with 4-(pyridin-3-yl)pyrimidin-2-amine in the presence of NMI and MsCl, yielding the desired product with 44% yield .
Research Findings
Structure-Activity Relationship Studies
Research has shown that the stereochemistry at the 6-position is critical for the biological activity of the derivatives:
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The (R)-configuration is generally preferred for antiviral activity
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Racemization can reduce binding affinity by >90% in certain applications
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The spirocyclic structure contributes to favorable pharmacokinetic properties
Patent Literature Findings
Patent literature reveals several important aspects of this compound:
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Processes for large-scale preparation with improved yields have been developed
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Methods to enhance the stereochemical purity have been discovered
One patent describes a preparation method of an antiviral drug ledipasvir chiral intermediate using (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlighting its industrial importance .
Recent Research Developments
Recent research has focused on:
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Improving synthetic methods to increase yields and reduce waste
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Developing more environmentally friendly approaches
A 2020 publication describes an enantioselective approach to the synthesis of this compound with high optical purity, demonstrating continued interest in optimizing its preparation .
Comparison with Related Compounds
Comparison with (S)-Enantiomer
The (S)-enantiomer, (S)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1), differs in several important aspects:
Related Derivatives
Several related compounds have been synthesized and studied:
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Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS: 1296797-07-3)
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Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate (CAS: 1441673-92-2)
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(1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 197142-34-0)
These compounds share structural similarities but differ in their protecting groups, salt forms, or stereochemistry.
Quality Specifications
Commercial samples typically meet the following specifications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume